molecular formula C19H20N4O3 B2572267 6-(4-ethoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one CAS No. 905764-98-9

6-(4-ethoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

Cat. No.: B2572267
CAS No.: 905764-98-9
M. Wt: 352.394
InChI Key: YMIVWGYZLGOLQR-UHFFFAOYSA-N
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Description

6-(4-ethoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

The compound 6-(4-ethoxybenzyl)-3-((4-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one, as part of the 1,2,4-triazole derivatives family, has potential applications in antimicrobial and anticancer activities. Research indicates that derivatives of 1,2,4-triazole, including structures with methoxybenzyl components, have been synthesized and evaluated for their biological activities. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and found some possessing good or moderate antimicrobial activities against tested microorganisms. Similarly, Bekircan et al. (2008) investigated the anticancer evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, revealing that certain compounds displayed promising anticancer activity against a panel of 60 cell lines derived from nine cancer types at a fixed dose of 10 μM (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007); (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Chemical Synthesis and Modifications

The chemical synthesis and modifications of triazine derivatives offer another important application. Sañudo et al. (2006) developed a methodology for synthesizing 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, introducing a new class of cyclic dipeptidyl ureas through Ugi reactions followed by treatment with diazomethane to obtain O-methyl derivatives. This synthesis pathway underscores the versatility of 1,2,4-triazine derivatives in creating novel chemical entities with potential biological activities (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Catalytic Applications

In addition to biological applications, 1,2,4-triazine derivatives have been explored for their utility in chemical synthesis processes. Yamada et al. (2013) developed an acid-catalyzed p-methoxybenzylating reagent, showcasing the practical use of 1,2,4-triazine derivatives in modifying hydroxy groups, which is relevant in the synthesis of protected intermediates in organic chemistry (Yamada, Fujita, Kitamura, & Kunishima, 2013).

Molecular Structure and Design

The research on 1,2,4-triazine derivatives also extends to their molecular structure and design, providing insights into their electronic properties and potential for designing new compounds with specific functions. Studies involving X-ray diffraction and DFT-calculated structures offer valuable information for the development of novel materials and pharmaceuticals based on these compounds. For example, the analysis of the molecular structure, electronic, and nonlinear optical properties of triazine derivatives can aid in the design of new compounds with enhanced biological or catalytic activities (Hwang, Tu, Wang, Lee, & Gene-Hsiang Lee, 2006).

Properties

IUPAC Name

6-[(4-ethoxyphenyl)methyl]-3-(4-methoxyanilino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-3-26-16-8-4-13(5-9-16)12-17-18(24)21-19(23-22-17)20-14-6-10-15(25-2)11-7-14/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIVWGYZLGOLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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